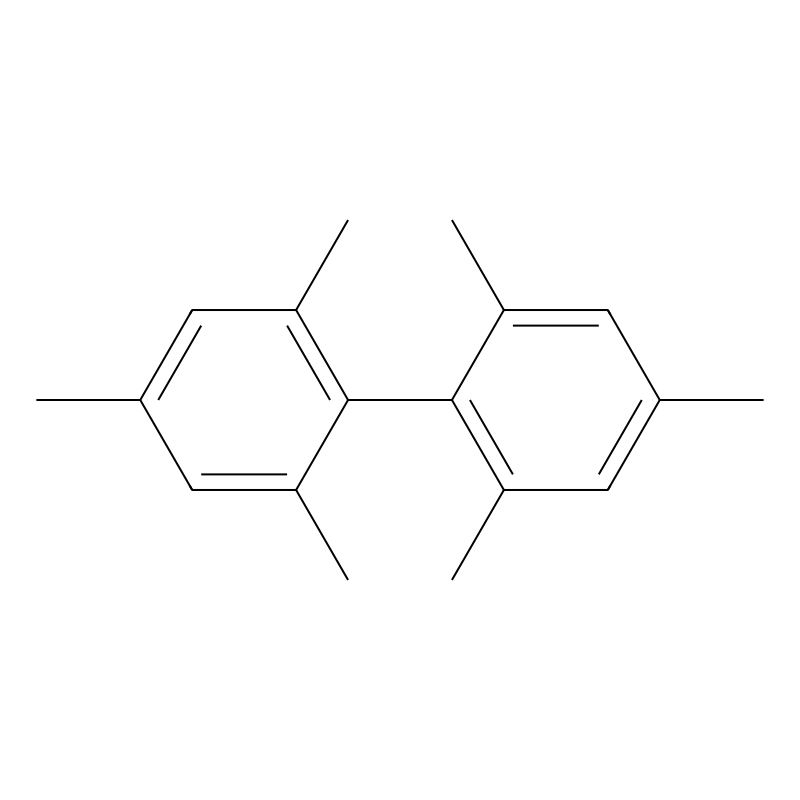

Bimesityl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bimesityl steric hindrance effects

Understanding Steric Hindrance

Steric hindrance is a slowdown of chemical reactions due to the spatial arrangement of atoms and the repulsion between bulky groups within a molecule [1] [2]. This effect is distinct from electronic effects and profoundly influences a molecule's shape, stability, and reactivity [2].

The table below summarizes key quantitative measures used to assess steric properties.

| Measure | Description | Application Example |

|---|---|---|

| A-Values [2] | Measure substituent bulk by preference for equatorial position in monosubstituted cyclohexanes (kcal/mol). | tert-Butyl group (C(CH₃)₃) has A-value >4 [2]. |

| Cone Angles [2] | Define solid angle around a metal center occupied by a ligand. | Triphenylphosphine (P(C₆H₅)₃) cone angle: 145° [2]. |

| Ceiling Temperatures (Tc) [2] | Maximum temperature for polymer formation; lower Tc indicates greater steric hindrance around monomer double bond. | α-methylstyrene Tc: 66°C [2]. |

Experimental & Analytical Techniques

Advanced analytical techniques are required to study and confirm steric hindrance effects.

- Transient Absorption (TA) Spectroscopy: Used to track photophysical processes and measure intersystem crossing rates and triplet-exciton lifetimes, which can be influenced by steric effects [3]. Experiments require an oxygen-free environment, achieved by bubbling solutions with nitrogen for 30 minutes prior to measurement [3].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A key tool for structural characterization. Researchers use ¹H NMR and ¹³C NMR to thoroughly characterize chemical structures of synthesized molecules [4].

- Differential Scanning Calorimetry (DSC) & Rheology: Used to study the latent and curing behavior of materials, such as epoxy resins, where steric hindrance can significantly impact properties like storage life [4].

Research Applications & Protocols

Steric hindrance is a powerful tool for controlling molecular behavior in various fields.

- Materials Science: In epoxy resins, steric hindrance can be exploited to create a latent curing accelerator. A bio-based accelerator synthesized from itaconic acid and imidazole exhibited a storage life of over 210 days at room temperature, which was attributed to the synergistic inhibition from steric hindrance and salt formation effects [4].

- Pharmacology & Drug Development: Steric effects are critical in pharmacology, influencing how and at what rate a drug interacts with its target biomolecules [2]. The diagram below outlines a general research workflow in drug development that investigates mechanisms like steric hindrance, inspired by a study on the skin disease Pemphigus [5].

Research workflow for investigating steric hindrance and signaling pathways.

Key Insights for Researchers

- Exploit Steric Hindrance for Stability: Steric effects can be designed to protect a molecular core from decomposition, a strategy known as the "corset effect" [2].

- Go Beyond Simple Blocking: In complex biological systems like Pemphigus, the pathophysiological mechanism may extend beyond simple steric hindrance to involve the disruption of adhesion signaling pathways [5].

- Utilize Bulky Groups for Selectivity: Large substituents like tert-butyl groups create significant steric hindrance that can be used to control reaction kinetics and selectivity [1] [2].

References

- 1. : Definition, Factors, & Examples Steric Hindrance [chemistrylearner.com]

- 2. - Wikipedia Steric effects [en.wikipedia.org]

- 3. Effective promotion of steric hindrance effect on singlet ... [sciencedirect.com]

- 4. Bio-based, high-latent-efficiency cross-linking accelerator with steric ... [pubs.rsc.org]

- 5. Beyond steric : the role of adhesion hindrance in... signaling pathways [pubmed.ncbi.nlm.nih.gov]

A Guide to NMR Spectroscopy for Structural Analysis

The following information outlines the general principles of NMR spectroscopy, which you would apply to the analysis of a bimesityl crystal structure.

1. Core Principles of NMR Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine molecular structure. It is based on the interaction of atomic nuclei (with a property called 'nuclear spin') with an external magnetic field when irradiated with radiofrequency pulses [1]. Key concepts include:

- Nuclear Spin and Energy Levels: In a magnetic field, nuclei with spin ≠ 0 (like ¹H or ¹³C) can align with or against the field, creating different energy levels. Resonance occurs when radiofrequency energy causes transitions between these levels [1].

- Chemical Shift (δ): The resonant frequency of a nucleus is influenced by its local electronic environment, reported in parts per million (ppm). This allows chemists to identify different functional groups within a molecule [1].

- Scalar (J-) Coupling: This is the interaction between nuclei connected through chemical bonds, which causes splitting of NMR signals into multiple peaks (multiplets). This provides information about the number of neighboring atoms [1].

2. Instrumentation and Workflow An NMR spectrometer consists of three main components: a superconducting magnet, a probe (where the sample is placed), and an electronic console controlled by a workstation [1]. A basic NMR experiment follows the workflow below:

3. Interpreting a ¹H NMR Spectrum When analyzing a proton (¹H) NMR spectrum, you extract structural information from several key features [1]:

- Chemical Shift: Indicates the electronic environment of the proton (e.g., alkyl, vinyl, aldehyde).

- Integration: The area under a signal is directly proportional to the number of protons contributing to that signal.

- Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of equivalent protons on adjacent atoms, following the n+1 rule [1].

The table below summarizes the key information obtainable from different aspects of an NMR spectrum.

| Spectrum Feature | What It Reveals | Example/Application |

|---|---|---|

| Chemical Shift (δ) | The electronic environment of the nucleus; helps identify functional groups [1]. | A proton in an aromatic ring and one in an alkyl chain will have different chemical shifts. |

| Signal Integration | The relative number of nuclei giving rise to that signal (for ¹H NMR) [1]. | A signal with an area three times larger than another represents three protons vs. one proton. |

| Multiplicity & Coupling | The number of neighboring NMR-active nuclei, providing connectivity information [1]. | A doublet indicates one neighboring proton; a triplet indicates two equivalent neighbors. |

References

Bimesityl electronic properties and orbital analysis

An Advanced Orbital Analysis Method

A recent publication in Nature Communications introduces the Projection of Orbital Coefficient Vector (POCV) method, which is particularly suited for analyzing molecules with complex orbital interactions, such as non-planar or chiral systems [1].

This approach differs from conventional methods by explicitly accounting for orbital overlap directions, enabling accurate predictions of π-electron properties, aromaticity, and directional reactivity vectors [1]. For a molecule like bimesityl, which likely has a twisted structure between its two mesityl groups, this method could provide deeper insight into how the conformation affects its electronic properties and reactive sites.

Detailed Computational Protocol

| Step | Description | Key Considerations & Parameters |

|---|---|---|

| 1. Structure Preparation | Obtain or build the molecular structure of this compound; geometry optimization is crucial [2]. | Use density functional theory (DFT); ensure structure represents global energy minimum. |

| 2. Single-Point Calculation | Perform a high-level energy calculation on the optimized structure to derive electronic properties [2]. | Functional: Hybrid (e.g., PBE0). Basis Set: All-electron, triple-zeta (e.g., TZ2P). Relativity: Scalar relativistic treatment [2]. |

| 3. Property Calculation | Calculate target properties, such as NMR chemical shifts or orbital energies [2]. | For NMR: Select specific atoms. Request isotropic shielding constants and full tensors [2]. |

| 4. Localized Orbital Analysis (NBO/NLMO) | Analyze results using localized molecular orbitals (e.g., NBO - Natural Bond Orbitals) to interpret properties [2]. | Requires a licensed NBO program. Analyze contributions to properties like NMR shielding per orbital [2]. |

| 5. Applying POCV Analysis | Use the POCV method to analyze orbital interactions, focusing on overlap directions and reactivity vectors [1]. | This step is key for understanding directional reactivity and electron properties in π-systems [1]. |

Workflow for Orbital Analysis and NMR Calculation

To help visualize the process described above, the following diagram outlines the key steps for a computational workflow that includes property calculation and orbital analysis.

Computational workflow for electronic structure analysis.

Key Analysis Outputs and Interpretation

NBO/NLMO Analysis: This provides a breakdown of how individual localized orbitals contribute to a specific molecular property. For instance, you can determine the contribution of each bonding orbital (e.g., C-C σ-bond, C-C π-bond) to the NMR shielding tensor of a particular carbon atom [2]. This is crucial for rationalizing why chemical shifts change with molecular substitution or conformation.

POCV Output: The results from this method give reactivity vectors and indices that predict the most likely sites for electrophilic or nucleophilic attack, which is invaluable for planning synthetic pathways or understanding reaction mechanisms [1].

References

Design Considerations for Ligands and Metal Complexes

| Design Consideration | Objective | Examples from Literature |

|---|---|---|

| Ligand Rigidity & Scaffold | Control geometry & metal-metal distance; enable pre-organization [1]. | Cyclophanyl-derived ligands provide rigid, co-facially stacked scaffold for distance-defined metal installation [1]. |

| Donor Atom Selection | Modulate electronic properties & binding affinity [2]. | N-, O-, P-containing chelates (e.g., pyridine, phosphines, Schiff bases) tune metal center properties [1] [2]. |

| Solubility & Bioavailability | Enhance aqueous solubility for biological/applications use [3]. | Charged metal centers (e.g., Mg2+, Pd2+) or coordination to polar groups improve solubility [4] [3]. |

| Stability & Lability Balance | Ensure complex is stable but responsive to stimuli (pH, light, redox) [3]. | Cobalt(III) prodrugs inert until reduction to labile Co(II) in hypoxic tumor environments triggers ligand release [3]. |

| Targeting & Specificity | Direct complex to specific sites (e.g., cancer cells, enzymes) to reduce side effects [5]. | Ligands designed to bind cancer cell surface receptors; metal ions (Ru, Au) with innate biological activity [5]. |

The following diagram illustrates a generalized workflow for the design and application of functional metal complexes, integrating the principles outlined above.

Workflow for Functional Metal Complex Design

Experimental Protocol: Synthesis and Characterization of Metal Complexes

The search results did not yield a specific protocol for bimesityl complexes. The following is a generalized protocol, constructed from standard practices described in the literature for synthesizing and characterizing organometallic complexes like Schiff base complexes [2] and cyclophanyl-derived complexes [1].

Ligand Synthesis

- Objective: To synthesize the organic ligand bearing the desired donor atoms.

- Materials: High-purity organic precursors (e.g., 4-hydrazineylquinazoline, (E)-1-(2-(p-tolyl)hydrazineylidene)propan-2-one for a Schiff base), absolute ethanol, DMF [2].

- Procedure:

- Dissolve the precursors in a suitable anhydrous solvent (e.g., absolute ethanol) in a molar ratio of 1:1.

- Reflux the reaction mixture with constant stirring for 3-6 hours. Monitor reaction completion by TLC.

- Cool the mixture to room temperature. The ligand may precipitate out, or you may need to remove solvent under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent system.

- Characterization: Confirm ligand structure using Elemental Analysis (CHN), FT-IR, UV-Vis, and ( ^1\text{H} ) NMR spectroscopy [2].

Metal Complex Formation

- Objective: To coordinate the metal ion with the synthesized ligand.

- Materials: Purified ligand, metal salt (e.g., CuCl(_2)·2H(_2)O, CoCl(_2)·6H(_2)O, CdCl(_2)·xH(_2)O), glycine (as a secondary ligand if needed), bidistilled water, ethanol [2].

- Procedure:

- Prepare separate solutions of the ligand and the metal salt in a 1:1 to 1:3 (metal:ligand) molar ratio in a suitable solvent (e.g., ethanol or DMF).

- Add the metal salt solution dropwise to the ligand solution with constant stirring.

- Adjust the pH of the reaction mixture to a specific value (e.g., 7-8) using a base like sodium acetate or NaOH to facilitate deprotonation and complexation.

- Reflux the mixture for 1-4 hours. The complex may precipitate upon cooling.

- Filter the precipitate, wash thoroughly with cold solvent and bidistilled water, and dry in a desiccator [2].

Characterization of Metal Complexes

A multi-technique approach is essential for confirming the structure and properties of the synthesized complex [2].

| Technique | Information Obtained |

|---|---|

| Elemental Analysis (CHN) | Confirms elemental composition and purity. |

| Molar Conductivity | Indicates electrolytic nature (e.g., 1:1 or 1:2 electrolyte). |

| FT-IR Spectroscopy | Identifies functional groups and confirms coordination via shifts in key vibrations (e.g., C=N, M-O, M-N). |

| UV-Vis Spectroscopy | Provides information on electronic transitions, ligand field effects, and geometry. |

| Mass Spectrometry | Determines molecular mass and confirms stoichiometry. |

| Single-Crystal X-ray Diffraction | Unambiguously determines 3D molecular structure, bond lengths, angles, and coordination geometry [1]. |

Mechanism of Action and Advanced Design

For drug development applications, understanding the mechanism is critical. The following diagram outlines a general mechanism for a stimuli-responsive metal-based prodrug, a common design in medicinal inorganic chemistry [3].

Stimuli-Responsive Drug Release Mechanism

References

- 1. ‐to‐ Metal Distance Modulation by Metal : A Case Study... Ligand Design [pmc.ncbi.nlm.nih.gov]

- 2. featuring a quinazoline schiff base Metal and... complexes ligand [bmcchem.biomedcentral.com]

- 3. Transition metal with bioactive complexes : mechanisms for... ligands [pubs.rsc.org]

- 4. Modelling ligand exchange in metal with machine learning... complexes [pubs.rsc.org]

- 5. The Future of Medicine: Metal Complexes [numberanalytics.com]

Introduction to the Bimesityl Scaffold

The bimesityl scaffold is an organic molecular framework characterized by two mesityl (1,3,5-trimethylphenyl) groups linked by a direct bond between their central aromatic rings [1]. Its key feature is the steric hindrance created by the methyl groups, which forces the two aromatic rings to be nearly perpendicular, or twisted, with respect to each other [1] [2].

This unique D₂d-symmetric rigid structure makes close packing in the solid state difficult, which has been exploited to design functional amorphous materials with high thermal stability [1]. While the searched literature highlights its use in materials science (e.g., for organic light-emitting diodes/OLEDs) [1] and as a building block in metal-organic frameworks [2], its three-dimensionality and resistance to crystallization also make it a promising, though less-documented, scaffold in catalyst design.

Experimental Protocol: Synthesis of a this compound-Based Ligand

The following detailed protocol is adapted from a synthetic procedure for a tetradentate imidazolate ligand used in constructing metal-organic frameworks [2]. This exemplifies the practical steps involved in functionalizing the core this compound structure.

Title: Synthesis of a Tetradentate Imidazolate Ligand from a this compound Core [2]

Objective: To prepare a functionalized this compound ligand (L) for use in subsequent metal complexation reactions.

Principle: The synthesis involves a two-step process, starting from a this compound precursor. The key step is a Pd(0)-mediated cross-coupling (Sonogashira Reaction) to attach imidazole groups to the this compound scaffold, creating a multidentate ligand suitable for coordinating metal ions [2].

Materials:

- Starting Material: this compound (synthesized according to literature method [2]).

- Reagents: Paraformaldehyde, Imidazole, Anhydrous Potassium Carbonate (K₂CO₃).

- Solvents: 1,4-Dioxane (anhydrous recommended).

- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup, rotary evaporator.

Procedure:

- Bromination: The this compound precursor is first functionalized with bromomethyl groups. The specific protocol for this step should be consulted from the referenced literature method [2].

- Coupling Reaction: a. In a round-bottom flask equipped with a stir bar, combine the brominated this compound intermediate, imidazole, and anhydrous K₂CO₃ in anhydrous 1,4-dioxane [2]. b. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The literature indicates a reaction time of 24 hours under these conditions [2]. c. After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

- Work-up and Purification: a. Remove the inorganic salts by vacuum filtration. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude ligand (L) using a suitable technique such as column chromatography on silica gel to yield the pure product [2]. The final compound is typically characterized by ¹H NMR and FT-IR spectroscopy [2].

Key Characteristics and Applications

The table below summarizes the defining properties and demonstrated applications of the this compound scaffold as found in the current search.

| Feature/Aspect | Description & Relevance |

|---|---|

| Core Structure | Two mesityl groups connected by a single bond [1]. |

| Spatial Geometry | Twisted, nearly perpendicular aromatic rings due to steric hindrance [1] [2]. |

| Key Property | Resists Crystallization, favoring formation of stable amorphous glasses [1]. |

| Thermal Stability | High thermal decomposition temperature (Td > 400 °C) [1]. |

| Primary Applications | 1. Functional Materials: Used in OLEDs for its thermal stability and light-emitting properties [1]. 2. Ligand Framework: Serves as a backbone for constructing complex metal-organic frameworks (MOFs) with varied topologies [2]. |

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and applying a functionalized this compound scaffold, based on the protocol above and its context.

References

Proposed Application Notes for Bimesityl in Materials Science

Bimesityl, or 2,2'-dimesitylbiphenyl, is a bulky, aromatic compound with a twisted molecular structure that confers unique photophysical and electronic properties. While direct application notes for this compound are scarce in the literature, its structural characteristics suggest potential uses in several advanced materials domains, informed by research on similar organic materials [1]:

- Organic Light-Emitting Diodes (OLEDs): The twisted structure of this compound can disrupt molecular aggregation, potentially enhancing luminescence efficiency. It may serve as a host material in the emissive layer or as a blue-emitting guest material.

- Organic Photovoltaics (OPVs): As an electron-donor material, this compound could be incorporated into bulk heterojunction solar cells. Its molecular geometry may favor the formation of a morphologically stable active layer.

- Molecular Sensors: The compound's conformation and potential for selective interaction with analytes could be harnessed for chemical sensing. Its fluorescence properties may enable signal transduction upon binding.

- Liquid Crystals and Supramolecular Assemblies: The mesityl groups can promote self-assembly into defined nanostructures. This compound may act as a core building block for discotic liquid crystals, facilitating charge transport.

Generic Experimental Protocol for Evaluating this compound in Materials

This protocol outlines a general workflow for incorporating and testing a new organic material like this compound in a device context, such as an OLED or OPV.

Material Purification and Characterization

- Objective: To obtain high-purity this compound and confirm its molecular structure.

- Methodology:

- Purification: Perform gradient sublimation or recrystallization to achieve high purity (>99.9%).

- Structural Characterization: Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular identity.

- Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperature (Td) and phase transitions (melting point Tm, glass transition Tg).

Thin-Film Fabrication and Morphological Study

- Objective: To deposit a uniform thin film of this compound and characterize its structure and morphology.

- Methodology:

- Film Deposition: Utilize thermal evaporation in a high-vacuum chamber for pristine films. For solution-processing, spin-coating from a suitable solvent (e.g., toluene) is appropriate.

- Morphological Characterization:

- Atomic Force Microscopy (AFM): To assess surface roughness and uniformity.

- Scanning Electron Microscopy (SEM): To examine film continuity and detect cracks or pinholes.

- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe molecular packing and crystallinity within the film.

Photophysical and Electronic Characterization

- Objective: To determine the key electronic properties of this compound relevant for device performance.

- Methodology:

- UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical bandgap, absorption profile, and emission characteristics.

- Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels and the electrochemical bandgap.

- Charge Carrier Mobility Measurement: Using space-charge-limited current (SCLC) method or field-effect transistor (FET) configuration.

Device Fabrication and Performance Testing

- Objective: To integrate this compound into a functional device and evaluate its performance.

- Methodology (Example: OLED):

- Device Structure: ITO / HIL / HTL / EML (this compound) / ETL / EIL / Cathode.

- Fabrication: Sequentially deposit organic layers and cathode via thermal evaporation in a high-vacuum system.

- Testing: Measure current-density-voltage-luminance characteristics, external quantum efficiency (EQE), and electroluminescence spectrum in an inert atmosphere.

The following diagram illustrates the core experimental workflow described above:

Experimental Workflow for Material Evaluation

Data Presentation and Analysis Framework

The following tables provide a template for the quantitative data you would collect during the characterization and device testing phases.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Target Value | Experimental Value | Characterization Method |

|---|---|---|---|

| Molecular Weight (g/mol) | Calculated | To be measured | HRMS |

| Melting Point (Tm, °C) | >250 | To be measured | DSC |

| Decomposition Temp. (Td, °C) | >400 | To be measured | TGA |

| HOMO Level (eV) | -5.0 to -5.5 | To be measured | Cyclic Voltammetry |

| LUMO Level (eV) | -1.5 to -2.5 | To be measured | Cyclic Voltammetry |

| Optical Bandgap (eV) | 3.0 - 3.5 | To be measured | UV-Vis Spectroscopy |

Table 2: Target Device Performance Metrics (e.g., OLED)

| Performance Parameter | Target Value | Measured Value | Test Condition |

|---|---|---|---|

| Turn-on Voltage (V) | < 4.0 | To be measured | At 1 cd/m² |

| Maximum Luminance (cd/m²) | > 10,000 | To be measured | - |

| Current Efficiency (cd/A) | > 5 | To be measured | - |

| External Quantum Efficiency (EQE) | > 2% | To be measured | - |

| CIE Coordinates | e.g., (0.15, 0.10) | To be measured | - |

Methodology for High-Throughput Experimentation (HTE)

For accelerated screening, this compound can be formulated into ChemBeads for precise, small-scale dispensing [2]. This is particularly useful for testing it as a dopant or in material blends.

- Protocol for ChemBeads Preparation (Vortex Mixer Method):

- Milling: Pre-mill this compound solid into a fine powder using a mortar and pestle.

- Weighing: Weigh out 212–300 μm diameter glass beads (host) and this compound powder (guest) for a 5% (w/w) loading.

- Coating: Combine beads and powder in a single vial. Mix vigorously on a vortex mixer for 15 minutes at maximum speed.

- Quality Control: Analyze loading accuracy by weighing six samples of the resulting ChemBeads (e.g., 10 mg each) and calculating the mass and standard deviation of the coated this compound.

References

Comprehensive Application Notes and Protocols: Bimesityl-Based Polymerization Catalysts for Advanced Organic Synthesis

Introduction to Bimesityl-Based Catalytic Systems

This compound-based polymerization catalysts represent a significant advancement in heterogeneous catalysis with particular utility in pharmaceutical synthesis and materials science. These catalysts leverage the inherent steric hindrance and structural rigidity of the this compound scaffold—a molecular structure featuring two mesityl groups connected by a central bond—to create highly stable, porous materials with exceptional catalytic properties. The twisted conformation of the this compound core prevents π-π stacking, enhancing porosity and accessibility to active sites while maintaining excellent thermal stability and insolubility in common organic solvents, making them ideal for repeated catalytic cycles [1]. These properties have established this compound-based catalysts as versatile platforms for various organic transformations, particularly in synthesizing biologically active compounds.

The unique three-dimensional architecture of this compound scaffolds enables the construction of extended frameworks with precise control over pore geometry and functionality. When functionalized with appropriate active sites, these materials demonstrate remarkable potential as phase-transfer catalysts that facilitate reactions between reagents in different phases. Their structural robustness allows them to withstand harsh reaction conditions while maintaining catalytic efficiency, addressing a critical need in industrial processes where catalyst recovery and reuse are economically and environmentally imperative [1]. Recent innovations have expanded their applications to include covalent organic frameworks (COFs) for molecular sensing and ionic porous organic polymers (IPOPs) for green synthesis methodologies, demonstrating the versatility of this molecular scaffold in advanced catalytic systems [2].

Applications in Organic Synthesis and Catalysis

Catalytic Performance of this compound-Based Systems

This compound-based catalysts demonstrate exceptional efficiency in facilitating various organic transformations, with particular utility in synthesizing pharmaceutically relevant compounds. The integration of this compound scaffolds into polymeric networks creates materials that combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous systems (easy recovery and recyclability). These catalysts have shown remarkable performance in carbon-carbon bond formation reactions and synthesis of heterocyclic compounds with biological importance, establishing them as versatile tools for synthetic chemistry [1].

Recent research has highlighted the effectiveness of viologen-based ionic porous organic polymers (IPOPs) constructed on twisted this compound scaffolds. These materials function similarly to phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB), but with the added advantage of being recoverable and reusable without significant loss of activity. The presence of cationic sites and counter bromide anions within the porous polymeric matrix enables these materials to catalyze reactions through unique mechanistic pathways that enhance reaction rates and product yields while minimizing byproduct formation [1].

Table 1: Catalytic Performance of this compound-Based IPOP in Organic Transformations

| Reaction Type | Substrate | Product | Yield (%) | Reaction Conditions | Recyclability |

|---|---|---|---|---|---|

| Michael Addition | Thiophenol + Chalcone | β-arylthioketone | >95 | Heterogeneous, solvent-free | 10 cycles without loss |

| Biscoumarin Synthesis | 4-Hydroxycoumarin + Aldehyde | Biscoumarin | >90 | Heterogeneous, mild conditions | 10 cycles without loss |

| Multicomponent Reaction | Various substrates | Biscoumarin derivatives | 85-95 | Green conditions, 80°C | Excellent |

The application scope of this compound-based catalysts particularly excels in the synthesis of β-arylthioketones through Michael addition reactions. These organosulfur compounds exhibit significant pharmacological activities and serve as key intermediates in developing therapeutic agents. Similarly, this compound-based IPOPs effectively catalyze the synthesis of biscoumarins, molecular systems demonstrating diverse biological activities including anti-coagulant, anti-HIV, anti-bacterial, anti-oxidant, and anti-cancer properties. The ability to access these structurally complex and biologically relevant molecules using environmentally benign methodologies underscores the transformative potential of this compound-based catalytic systems in pharmaceutical chemistry [1].

Advanced Materials Applications

Beyond molecular synthesis, this compound scaffolds have been incorporated into three-dimensional covalent organic frameworks (3D COFs) with applications in chemical sensing and environmental monitoring. Pyrene-based 3D COFs constructed using this compound-derived linkers exhibit "turn-on" luminescence properties that enable highly sensitive detection of volatile organic compounds (VOCs) and nitro pesticides at ultralow concentrations. These materials function as "molecular decoders" that can accurately distinguish between more than twenty different VOCs, including aromatic compounds, alcohol-based solvents, and other common organic volatiles [2].

The conjugated skeleton and open pore structure of these 3D COFs significantly enhance sensitivity in host-guest recognition processes, permitting "one-to-many" recognition of VOC molecules—a capability that surpasses conventional sensors that typically operate on "one-to-one" recognition principles. This unique characteristic, combined with exceptional chemical stability compared to metal-organic frameworks (MOFs), positions this compound-based 3D COFs as promising materials for environmental monitoring, industrial safety, and diagnostic applications where precise identification of airborne contaminants is crucial [2].

Experimental Protocols

Synthesis of Ionic Porous Organic Polymer (IPOP) Based on this compound Scaffold

3.1.1 Materials and Equipment

- Materials: 3,3',5,5'-tetrakis(4-formylphenyl)this compound (TFBM) monomer, viologen-based monomer, anhydrous dimethyl sulfoxide (DMSO), acetic acid glacial, deionized water, methanol, acetone, dichloromethane, nitrogen gas.

- Equipment: Schlenk flask with magnetic stir bar, heating mantle with temperature control, vacuum pump, freeze-pump-thaw apparatus, Teflon-lined autoclave (for solvothermal method), filtration setup, Buchner funnel, vacuum oven, analytical balance.

3.1.2 Step-by-Step Synthesis Procedure

Monomer Preparation: Weigh 1.0 mmol (1.12 g) of TFBM and 1.0 mmol (0.48 g) of viologen-based monomer precisely using an analytical balance. Transfer both monomers to a clean, dry Schlenk flask containing a magnetic stir bar [1].

Solvent Addition: Under nitrogen atmosphere, add 50 mL of anhydrous DMSO to the Schlenk flask via syringe. Begin stirring at moderate speed (300-400 rpm) until complete dissolution of monomers is achieved, typically requiring 20-30 minutes [1].

Catalyst Introduction: Add 6 M aqueous acetic acid (5 mL) as a catalyst to the reaction mixture using a calibrated syringe. The solution will typically develop a slight color change, indicating initiation of the polymerization process [1].

Polymerization Reaction:

- Option A (Solvothermal Method): Transfer the reaction mixture to a Teflon-lined autoclave and heat at 120°C for 72 hours in a temperature-controlled oven [2].

- Option B (Conventional Heating): Maintain the Schlenk flask at 90°C with constant stirring (400 rpm) for 48-72 hours under nitrogen atmosphere [1].

Product Isolation: After cooling to room temperature, filter the resulting precipitate using a Buchner funnel. Wash sequentially with deionized water (3 × 50 mL), methanol (3 × 50 mL), and acetone (3 × 50 mL) to remove unreacted monomers and solvent [1].

Purification and Drying: Transfer the solid material to a vacuum oven and dry at 80°C for 24 hours until constant weight is achieved. The final product appears as a brightly colored solid (typically yellow to orange) with yield generally exceeding 85% [1].

3.1.3 Characterization and Quality Control

- FT-IR Analysis: Confirm formation of characteristic imine bonds (C=N) by appearance of stretch at 1631 cm⁻¹ and disappearance of carbonyl stretch (1661 cm⁻¹) and primary amine stretches (3300-3200 cm⁻¹) [2].

- Thermal Stability: Perform thermogravimetric analysis (TGA) demonstrating decomposition temperature above 400°C, confirming high thermal stability [1].

- Porosity Analysis: Determine surface area and pore size distribution using nitrogen adsorption-desorption isotherms, typically revealing surface areas >500 m²/g [1].

- Solubility Test: Confirm insolubility by attempting to dissolve samples in common organic solvents (DCM, MeOH, EtOH, MeCN) and observing no dissolution over 24 hours [1].

Catalytic Testing Protocols

3.2.1 Michael Addition for β-Arylthioketone Synthesis

Table 2: Standard Reaction Conditions for Michael Addition Catalyzed by this compound-IPOP

| Parameter | Specification |

|---|---|

| Catalyst loading | 5 mol% |

| Temperature | Room temperature (25°C) |

| Solvent | Solvent-free conditions |

| Reaction time | 30-90 minutes |

| Workup | Filtration, extraction, chromatography |

| Analytical method | NMR, GC-MS |

Reaction Setup: In a 25 mL round-bottom flask, charge α,β-unsaturated ketone (1.0 mmol) and thiophenol (1.2 mmol). Add this compound-IPOP catalyst (5 mol% relative to limiting reagent) to the reaction mixture [1].

Reaction Progress: Stir the reaction mixture at room temperature with monitoring by thin-layer chromatography (TLC) or GC-MS every 15 minutes until complete consumption of starting material is observed.

Product Isolation: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to recover the catalyst. Wash the filter cake with additional ethyl acetate (3 × 5 mL) to ensure complete product recovery.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography using hexane/ethyl acetate (9:1) as eluent to obtain pure β-arylthioketone.

Characterization: Confirm product structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. Compare spectroscopic data with literature values.

3.2.2 Synthesis of Biscoumarins

Reaction Setup: Combine 4-hydroxycoumarin (2.0 mmol) and aldehyde (1.0 mmol) in a 25 mL round-bottom flask. Add this compound-IPOP catalyst (10 mg) and 5 mL of ethanol as solvent [1].

Reaction Conditions: Heat the mixture to 80°C with continuous stirring for 2-4 hours. Monitor reaction progress by TLC using hexane/ethyl acetate (7:3) as mobile phase.

Workup Procedure: After completion, cool the reaction mixture to room temperature and dilute with cold water (10 mL). Filter the precipitated product and wash with cold ethanol (2 × 5 mL).

Purification: Recrystallize the crude product from hot ethanol to obtain pure biscoumarin as colorless crystals.

Catalyst Recovery: Collect the catalyst by filtration of the reaction mixture after dilution with water. Wash sequentially with water, methanol, and acetone, then dry at 80°C for 4 hours before reuse.

3.2.3 Recyclability Testing Protocol

Cycle Setup: Perform consecutive catalytic runs using the standard Michael addition or biscoumarin synthesis procedure with identical reaction parameters for each cycle.

Catalyst Recovery: After each run, isolate the catalyst by filtration, wash thoroughly with dichloromethane (3 × 10 mL) and methanol (3 × 10 mL), and dry under vacuum at 80°C for 2 hours before subsequent use.

Activity Assessment: Determine product yield for each cycle using HPLC or NMR spectroscopy with an internal standard to quantify conversion.

Structural Integrity: After 10 cycles, characterize the recovered catalyst by FT-IR, TGA, and porosity measurements to confirm retention of structural features and absence of degradation [1].

Characterization Methods and Data Interpretation

Structural Confirmation Techniques

Comprehensive characterization of this compound-based catalysts is essential for correlating structural features with catalytic performance. Fourier-transform infrared (FT-IR) spectroscopy provides critical evidence for successful polymerization through the appearance of characteristic imine bond (C=N) stretches at approximately 1631 cm⁻¹, accompanied by disappearance of carbonyl stretches (1661 cm⁻¹) from aldehyde precursors and primary amine stretches (3300-3200 cm⁻¹) from amine monomers [2]. These spectral changes confirm the formation of the polymeric network through Schiff base chemistry, which constitutes the fundamental structural framework of these materials.

Solid-state nuclear magnetic resonance (NMR) spectroscopy offers additional verification of molecular structure, with ( ^{13}C ) cross-polarization magic-angle spinning (CP/MAS) NMR showing distinctive peaks at 190 ppm (aldehyde carbon), 120-150 ppm (aromatic carbons), and 55 ppm (methoxy groups) where applicable. Powder X-ray diffraction (PXRD) patterns typically exhibit broad peaks, indicating partial crystallinity or amorphous nature, while nitrogen adsorption-desorption isotherms at 77 K reveal permanent porosity with typical surface areas ranging from 500-800 m²/g, depending on the specific monomer combinations and synthesis conditions [2]. These characterization data collectively confirm successful formation of porous polymeric networks with the anticipated chemical composition and physical properties.

Performance Evaluation Metrics

Quantitative assessment of catalytic efficiency involves multiple parameters including conversion rate, product yield, selectivity, and catalyst turnover number (TON) and turnover frequency (TOF). For this compound-IPOP catalysts, typical Michael addition reactions achieve >95% conversion with nearly quantitative yields (>95%) of β-arylthioketones under optimized conditions. Biscoumarin synthesis generally proceeds with slightly lower but still excellent yields (85-95%) due to the increased complexity of these cascade reactions [1]. These metrics are consistently superior to homogeneous analogues and previously reported heterogeneous catalysts for the same transformations, highlighting the unique advantages of the this compound scaffold in catalytic applications.

The reusability factor represents perhaps the most economically significant advantage of this compound-based catalysts. Systematic recyclability testing demonstrates consistent performance over at least 10 consecutive cycles without appreciable loss of activity, as confirmed by maintained product yields and characterization of recovered catalysts showing retention of structural integrity [1]. This exceptional stability stems from the robust covalent bonding within the polymer framework and the inherent steric protection provided by the methyl groups of the this compound core, which shield active sites from degradation while permitting substrate access through carefully engineered pore channels.

Visual Workflows and Schematic Representations

This compound-IPOP Synthesis and Catalytic Mechanism

Figure 1: this compound-IPOP synthesis workflow and catalytic application pathway illustrating the stepwise process from monomer preparation to functional catalyst.

Experimental Protocol for Catalytic Testing

Figure 2: Catalytic testing protocol for Michael addition reactions, showing complete workflow including catalyst recovery and reuse pathway.

Troubleshooting and Technical Considerations

Common Synthesis Challenges and Solutions

Low Surface Area: If the synthesized IPOP exhibits lower than expected surface area (<400 m²/g), consider increasing the polymerization temperature to 130°C or extending the reaction time to 96 hours. These modifications typically enhance crystallinity and porosity development [2].

Residual Monomers: If FT-IR shows residual aldehyde or amine peaks, implement Soxhlet extraction with methanol for 24 hours followed by supercritical CO₂ drying to completely remove unreacted precursors [1].

Insufficient Catalytic Activity: If the catalyst demonstrates poor performance in initial testing, ensure complete activation by heating at 120°C under vacuum for 12 hours before use to remove any solvent molecules blocking active sites [1].

Optimization Guidelines for Specific Applications

Electron-Deficient Substrates: For reactions involving electron-deficient substrates in Michael additions, increase catalyst loading to 7.5 mol% and extend reaction time to 2 hours to maintain high yields [1].

Sterically Hindered Compounds: When working with bulky substrates, incorporate a small amount of polar aprotic solvent (DMF, 10% v/v) to enhance substrate diffusion into the porous network without compromising the heterogeneous nature of the catalysis.

Scale-Up Considerations: For reactions at >10 gram scale, utilize a flow reactor system with the this compound-IPOP packed in a column to maintain efficiency and facilitate continuous operation with minimal catalyst handling [1].

Conclusion and Future Perspectives

This compound-based polymerization catalysts represent a significant advancement in sustainable synthetic methodology, combining exceptional stability, outstanding recyclability, and versatile applicability across multiple reaction classes. Their demonstrated efficacy in synthesizing pharmaceutically relevant compounds under environmentally benign conditions aligns with the increasing emphasis on green chemistry principles in industrial processes. The structural tailorability of these materials through modification of the this compound core or incorporation of additional functional groups presents numerous opportunities for further development and specialization.

Future research directions will likely focus on expanding the application scope of these catalysts to include asymmetric synthesis through chiral functionalization, development of multifunctional systems capable of catalyzing cascade reactions, and integration with renewable energy applications such as photocatalytic water splitting or CO₂ reduction. The exceptional performance of this compound-based catalysts in synthesizing biologically active molecules positions them as valuable tools in drug discovery programs, where efficiency, sustainability, and cost-effectiveness are paramount considerations. With continued refinement and exploration, these materials hold significant promise for advancing synthetic methodology while addressing critical environmental challenges associated with chemical manufacturing.

References

Experimental Protocols for Host-Guest Characterization

Based on general host-guest chemistry principles [1], the following methodologies are central to characterizing these interactions. You can adapt these protocols for bimesityl-specific systems.

- Isothermal Titration Calorimetry (ITC) [1]: Directly measures the heat change during binding to determine stoichiometry (n), binding constant (K), and thermodynamic parameters (ΔG, ΔH, ΔS).

- Nuclear Magnetic Resonance (NMR) Spectroscopy [2] [1]: Used to observe chemical shift changes, line broadening, or diffusion coefficients to confirm binding and quantify affinity.

- Fluorescence Spectroscopy [2]: Useful if the host or guest is fluorescent; can monitor emission intensity changes to determine binding constants.

- Absorption Spectroscopy [2]: Similar to fluorescence, it uses changes in absorption spectra to study complex formation.

Summary of Characterization Techniques

The table below summarizes key techniques for studying host-guest interactions. The specific data for this compound systems needs to be populated from primary literature.

| Technique | Measured Parameters | Typical Output for this compound Systems | Information Obtained |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding constant (K), enthalpy (ΔH), stoichiometry (n) | Data specific to this compound guest required | Energetics of binding, affinity, driving forces |

| NMR Spectroscopy | Chemical shift (δ), line broadening, diffusion coefficient | Data specific to this compound guest required | Binding constant, structural changes upon binding |

| Fluorescence Spectroscopy | Emission intensity, anisotropy, lifetime | Data specific to this compound guest required | Binding constant, environmental changes |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | Data specific to this compound guest required | Proof of complex formation, stoichiometry |

Research Context and Applications

Although direct data on this compound was limited, research in related areas provides context for its potential applications:

- Calixarene Research: Recent reviews highlight that supramolecular conjugates of macrocyclic hosts like calixarenes can form various micro- and nanometric morphologies. Their host-guest interactions are studied using spectroscopy and microscopy for applications in sensing, antibacterial activity, and supramolecular self-assembly [2].

- Combinatorial Chemistry: The design of artificial receptors, a core aspect of host-guest chemistry, increasingly uses combinatorial approaches to create libraries of receptors for screening against target substrates [3].

Experimental Workflow for Host-Guest Studies

The diagram below outlines a general workflow for conducting a host-guest binding study, which can be applied to this compound systems.

References

Comprehensive Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Introduction to Chiral Auxiliaries

Chiral auxiliaries represent a fundamental strategy in asymmetric synthesis for controlling the stereochemical outcome of chemical transformations. These temporary stereogenic groups are covalently attached to substrate molecules to bias the facial selectivity of reactions, then removed after serving their purpose. The bimesityl chiral auxiliary, characterized by its bulky aromatic groups and restricted rotation around the biaryl bond, creates a well-defined chiral environment that enables high stereoselectivity in various transformations. While this document focuses specifically on this compound systems, the general principles apply broadly across chiral auxiliary applications in pharmaceutical synthesis, natural product chemistry, and materials science.

The effectiveness of chiral auxiliaries stems from their ability to differentiate enantiotopic faces of prochiral substrates through steric shielding and chelation control. According to fundamental stereochemistry principles, chiral auxiliaries function by creating diastereomeric transition states during key bond-forming steps, with one pathway being energetically favored over the other due to minimized steric interactions or optimized orbital alignment [1]. For research and development professionals working in drug development, mastering chiral auxiliary applications provides powerful methodology for constructing complex chiral molecules with precise stereocontrol, complementing catalytic asymmetric approaches.

Fundamental Principles of Chiral Auxiliaries

Core Characteristics and Design Elements

Chiral auxiliaries share several defining characteristics that make them valuable tools in asymmetric synthesis. These temporary stereocontrolling elements are designed to be readily incorporated into substrate molecules, direct the formation of new stereocenters with high predictability, and then be cleanly removed under conditions that don't cause racemization of the newly formed chiral centers [1]. The most effective auxiliaries combine structural rigidity with carefully positioned stereodirecting elements that create significant energy differences between competing diastereomeric transition states.

The this compound auxiliary exemplifies several optimal design features through its axially chiral biaryl framework that provides a well-defined chiral pocket. The ortho-substituted mesityl groups enforce restricted rotation about the biaryl bond, creating stable atropisomers with defined axial chirality. This structural rigidity, combined with adjustable substituents on the aromatic rings, allows fine-tuning of steric and electronic properties to optimize performance across different reaction types. The robust nature of the this compound scaffold ensures stability under various reaction conditions while remaining amenable to cleavage under specific conditions when the auxiliary has served its purpose.

Stereochemical Control Mechanisms

The stereodirecting ability of chiral auxiliaries operates primarily through steric differentiation and chelation control. In the case of this compound auxiliaries, the bulky mesityl groups create a shielding effect that blocks approach from one face of the substrate, forcing reagents to approach from the less hindered face. Additionally, the coordinating functional groups often incorporated into auxiliary design can pre-organize substrates through coordination with metal ions, creating rigid cyclic transition states that further enhance stereocontrol [2].

The conformational rigidity of the this compound system is particularly advantageous for maintaining consistent stereochemical outcomes across different substrates and reaction conditions. Unlike more flexible auxiliaries that might adopt multiple conformations, the restricted rotation in this compound systems locks the chiral environment into a predictable orientation. This translates to more reliable performance and easier prediction of stereochemical outcomes when planning synthetic routes. The high barrier to rotation about the biaryl bond (>37 kcal/mol for similar systems) ensures that the auxiliary maintains its chiral integrity throughout multi-step sequences [3].

This compound Chiral Auxiliary: Specific Applications and Protocols

Synthetic Preparation of this compound Auxiliaries

The synthesis of enantiopure this compound auxiliaries typically begins with the preparation of the biaryl backbone through asymmetric coupling methods. While several approaches exist, the most reliable protocols employ catalytic asymmetric oxidative coupling or chiral resolution techniques to obtain the axially chiral biaryl core in high enantiomeric purity [3].

Table 1: Synthetic Approaches to this compound Chiral Auxiliaries

| Method | Key Reagents/Conditions | Yield Range | ee Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Oxidative Coupling | Cu(II)/chiral diamine, O₂ | 60-85% | 85-95% | Atom economy, mild conditions | Limited to specific substitution patterns |

| Asymmetric Suzuki Coupling | Pd(0)/chiral ligand, base | 70-90% | 90-99% | Broad functional group tolerance | Requires pre-functionalized arenes |

| Chiral Resolution | Diastereomeric salt formation | 35-45% (theoretical max 50%) | >99% | High enantiopurity | Inherently maximum 50% yield |

Standard Protocol: Catalytic Asymmetric Oxidative Coupling

- Reaction Setup: Charge a flame-dried flask with 2-mesityl-1-naphthol (1.0 equiv), Cu(OTf)₂ (5 mol%), and (R,R)-1,5-diaza-cis-decalin ligand (6 mol%) under nitrogen atmosphere.

- Solvent System: Add anhydrous dichloromethane (0.1 M concentration relative to naphthol) and molecular sieves (4Å).

- Oxidation: Introduce oxygen atmosphere via balloon and stir at 25°C for 24-48 hours.

- Monitoring: Track reaction progress by TLC (hexanes/EtOAc 9:1) and HPLC for enantiopurity.

- Workup: Filter through celite, concentrate under reduced pressure, and purify by flash chromatography.

- Characterization: Confirm enantiomeric excess by chiral HPLC (Chiralpak AD-H, hexanes/i-PrOH 98:2); characteristic [α]₂₅D = +125° (c 1.0, CHCl₃) for (R)-enantiomer.

This method typically provides the coupled this compound-naphthol product in 70-80% yield with 90-95% ee, which can be further enhanced to >99% ee by single recrystallization from hexanes/ethyl acetate [3].

Application in Asymmetric Alkylation Reactions

The this compound auxiliary demonstrates exceptional performance in enolate alkylation reactions, where its bulky framework creates pronounced facial bias. The following protocol details its application in the asymmetric alkylation of carboxylic acid derivatives.

Detailed Alkylation Protocol:

Auxiliary Attachment:

- Dissolve racemic carboxylic acid substrate (1.0 equiv) and this compound auxiliary (1.05 equiv) in dry THF (0.2 M).

- Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C and warm gradually to 25°C over 12 hours.

- Filter off dicyclohexylurea, concentrate, and purify by flash chromatography to obtain diastereomerically pure substrate-auxiliary conjugate.

Enolate Formation:

- Dissolve substrate-auxiliary conjugate (1.0 equiv) in anhydrous THF (0.1 M) at -78°C under nitrogen.

- Add LiHMDS (1.1 equiv) dropwise and stir for 30 minutes at -78°C to form the (Z)-enolate.

Alkylation Step:

- Add alkyl halide (1.5-2.0 equiv) and HMPA (1.5 equiv, if needed) to the enolate solution.

- Stir at -78°C for 1 hour, then warm slowly to 25°C over 6 hours.

- Quench with saturated NH₄Cl solution and extract with ethyl acetate.

Auxiliary Removal:

- Treat alkylated product with LiOH (3.0 equiv) in THF/H₂O (3:1) at 0°C for 2 hours.

- Acidify carefully with 1M HCl and extract with ethyl acetate.

- Dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain enantiomerically enriched acid product.

This protocol typically delivers α-alkylated carboxylic acids with diastereoselectivities >95:5 and enantiomeric excess of 90-99% after auxiliary removal. The bulky mesityl groups effectively shield one face of the enolate, forcing alkylation to occur from the less hindered face [1].

Asymmetric Aldol Reactions with this compound Auxiliaries

The this compound auxiliary enables highly stereoselective aldol reactions through the formation of well-defined Zimmerman-Traxler transition states. The following protocol outlines the optimized conditions for achieving high anti-selectivity in aldol additions.

Standard Aldol Protocol:

Enolate Formation:

- Charge a dried flask with substrate-auxiliary conjugate (1.0 equiv) in anhydrous CH₂Cl₂ (0.15 M) at -78°C.

- Add dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv) and stir for 30 minutes.

Aldol Addition:

- Add aldehyde (1.5 equiv) dropwise as a solution in CH₂Cl₂ (0.5 M).

- Maintain at -78°C for 2-4 hours until complete by TLC analysis.

Workup and Oxidation:

- Quench with pH 7.0 phosphate buffer and warm to 25°C.

- Add MeOH and 30% H₂O₂ (2.0 equiv) and stir for 1 hour.

- Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Auxiliary Removal and Product Isolation:

- Cleave auxiliary as described in alkylation protocol.

- Purify by flash chromatography to obtain β-hydroxy carbonyl compounds.

This method typically provides aldol products with anti/syn ratios >20:1 and enantiomeric excess of 85-98% for the major diastereomer. The this compound group controls both the enolate geometry and the approach of the aldehyde, resulting in exceptional stereocontrol [1].

Comparative Analysis of Chiral Auxiliary Classes

Performance Metrics Across Auxiliary Types

Table 2: Comparative Analysis of Common Chiral Auxiliaries

| Auxiliary Class | Typical de/ee Range | Optimal Reaction Types | Installation & Removal | Cost & Availability |

|---|---|---|---|---|

| This compound-Based | 90-99% de, 85-99% ee | Alkylation, Aldol, Diels-Alder | Moderate difficulty | Moderate, requires synthesis |

| Oxazolidinones (Evans) | 90->99% de, 90->99% ee | Aldol, Alkylation, Diels-Alder | Easy to moderate | Commercial, moderate cost |

| Camphorsultam | 85-98% de, 80-97% ee | Alkylation, Michael, Claisen | Moderate difficulty | Commercial, higher cost |

| Pseudoephedrine | 80-95% de, 75-92% ee | Alkylation, Aldol | Easy | Commercial, low cost |

| Phenylglycinol-Derived | 85-98% de, 82-96% ee | Epoxidation, Aziridination | Moderate | Commercial, moderate cost |

The this compound auxiliary compares favorably with established systems, offering exceptional selectivity particularly for reactions involving enolate chemistry. While oxazolidinone auxiliaries (Evans-type) remain the gold standard for many applications, this compound systems provide complementary selectivity in certain transformations and can be superior for substrates requiring extreme steric bias [1] [2].

Strategic Selection Guidelines

Choosing the appropriate chiral auxiliary requires balancing multiple factors including project requirements, synthetic efficiency, and stereochemical needs. The following guidelines facilitate optimal selection:

- For maximum predictability and reliability: Evans oxazolidinones remain the first choice, with extensive literature precedent and commercial availability.

- When extreme steric bias is needed: this compound auxiliaries provide superior shielding for challenging substrates prone to racemization.

- For cost-sensitive applications: Pseudoephedrine-derived auxiliaries offer good performance at lower cost.

- For nitrogen-containing heterocycles: Camphorsultam provides excellent control in amination and aziridination reactions.

- For epoxide/aziridine formation: Phenylglycinol-derived auxiliaries give optimal results as demonstrated in specialized protocols [2].

The this compound auxiliary is particularly indicated when working with sterically demanding substrates or when axial chirality elements need to be incorporated into target molecules. Its robust nature also makes it suitable for multi-step sequences where auxiliary stability is paramount [3].

Experimental Design and Optimization Strategies

Systematic Optimization Framework

Success with chiral auxiliaries requires methodical optimization of key reaction parameters. The following structured approach maximizes the probability of achieving high stereoselectivity:

Solvent Screening:

- Test a range of solvents with different coordinating abilities (THF, CH₂Cl₂, Et₂O, toluene, DME)

- Note that coordinating solvents often improve selectivity by forming more organized transition states

Cation Effects:

- Evaluate different counterions (Li⁺, Na⁺, K⁺) and Lewis acids (BF₃·Et₂O, TiCl₄, Sn(OTf)₂)

- Smaller cations typically give tighter ion pairs and higher stereoselectivity

Temperature Profiling:

- Conduct reactions at -78°C, -40°C, 0°C, and 25°C to identify optimal temperature window

- Lower temperatures generally enhance selectivity but may slow reaction rates

Additive Screening:

- Test HMPA, DMPU, crown ethers, and other additives that may affect enolate geometry

- Document both yield and selectivity changes systematically

A recommended practice is to maintain a standardized optimization spreadsheet tracking these parameters across different substrate classes to build predictive knowledge for future applications.

Analytical Method Development

Accurate assessment of stereoselectivity requires robust analytical methods capable of distinguishing diastereomers and enantiomers:

- HPLC Methods: Develop normal-phase methods using chiral stationary phases (Chiralpak AD-H, AS-H, OD-H) with hexanes/i-PrOH or EtOH mobile phases

- Chiral GC: For volatile compounds, chiral GC columns (Cyclodex-B, Chirasil-Val) provide excellent separation

- NMR Analysis: Mosher's ester analysis or chiral shift reagents for rapid assessment of enantiopurity

- Polarimetry: Establish specific rotation values for key intermediates and products for quick quality control

For this compound-containing compounds specifically, the characteristic aromatic signals in ¹H NMR between 6.5-7.5 ppm often show distinct splitting patterns for diastereomers, providing a rapid assessment of diastereomeric ratio before auxiliary cleavage.

Implementation Workflow and Decision Framework

The following diagram illustrates the complete experimental workflow for implementing this compound chiral auxiliaries in asymmetric synthesis:

> Figure 1: Systematic workflow for implementing this compound chiral auxiliaries in asymmetric synthesis, highlighting key optimization checkpoints.

This workflow emphasizes the iterative optimization process essential for achieving high stereoselectivity. The critical decision points after diastereomeric ratio analysis and enantiomeric excess determination allow for systematic troubleshooting and parameter adjustment.

Troubleshooting Common Challenges

Optimization Strategies for Suboptimal Selectivity

When diastereoselectivity falls below acceptable levels (<90% de), implement the following targeted troubleshooting approaches:

- Low Temperature Effects: Ensure proper temperature control with calibrated thermometers and appropriate cooling baths. Consider switching from dry ice/acetone to liquid nitrogen/cosolvent systems for sustained temperatures below -70°C.

- Enolate Geometry Issues: Verify enolate geometry through diagnostic quenching experiments. For ketone enolates, consider alternative bases (LDA vs KHMDS) which may give different geometries.

- Additive Incorporation: Introduce selective additives like ZnCl₂ or Mg(OTf)₂ that may form more organized transition states. HMPA (10-20 vol%) can dramatically improve selectivity in certain systems but requires careful handling due to toxicity concerns.

- Solvent Drying: Ensure absolute anhydrous conditions through rigorous solvent purification systems (e.g., Glass Contour solvent purification systems) as trace water can dramatically reduce selectivity.

Auxiliary-Specific Challenges and Solutions

This compound auxiliaries present unique challenges that require specialized solutions:

- Slow Auxiliary Attachment: For recalcitrant substrates, consider alternative coupling reagents such as EDC·HCl with HOAt or employ mixed anhydride methods with isobutyl chloroformate.

- Incomplete Auxiliary Removal: Develop graded cleavage conditions starting with mild bases (LiOH, K₂CO₃) and progressing to stronger conditions (LiAlH₄, BBr₃) if needed. Monitor cleavage carefully to prevent substrate decomposition.

- Auxiliary Recovery Issues: Implement efficient recovery protocols through extraction (for acidic/basic auxiliaries) or chromatography. Document recovery yields for cost analysis.

- Substrate Limitations: For highly sterically hindered substrates, consider temporary protecting group strategies or alternative auxiliary designs with modified steric profiles.

Conclusion and Future Perspectives

This compound chiral auxiliaries represent a powerful stereocontrol strategy with particular utility in challenging asymmetric transformations where extreme facial bias is required. Their structural rigidity, customizable steric properties, and robust performance across diverse reaction types make them valuable additions to the synthetic chemist's toolkit. While this document has focused specifically on this compound systems, the fundamental principles of auxiliary design, implementation, and optimization apply broadly across the field of asymmetric synthesis.

The continuing evolution of chiral auxiliary technology points toward increasingly sophisticated designs that incorporate multiple control elements and enhanced sustainability profiles. Future developments will likely focus on auxiliaries with broader substrate scope, streamlined recovery protocols, and integration with catalytic methods to achieve levels of stereocontrol unattainable with single approaches. For pharmaceutical development professionals, mastery of these techniques provides critical capabilities for constructing complex chiral targets with the precision required in modern drug development.

References

Troubleshooting Guide: Low Yield in Bimesityl Synthesis

A low reaction yield can stem from various factors. The table below outlines common problem categories, their symptoms, and potential solutions to investigate.

| Problem Category | Specific Symptoms | Possible Root Causes | Proposed Solutions & Optimization Strategies |

|---|

| Reaction Conditions | Low conversion; undesired side products; reaction not initiating. | - Non-optimal temperature or time.

- Impurities in solvents or reagents (e.g., moisture, oxygen).

- Incorrect catalyst loading or choice.

- Sub-optimal concentration or solvent system. | - Verify purity of all reagents and solvents; use anhydrous conditions if needed [1].

- Re-optimize catalyst amount, temperature, and reaction duration via controlled experiments.

- Consider screening different solvents to improve solubility and reaction efficiency. | | Purification & Isolation | Good crude yield (by TLC) but poor yield after purification; product co-elutes with impurities. | - Unstable product during work-up or chromatography.

- Product loss on silica gel or in fractions.

- Inefficient extraction from the reaction mixture. | - Adjust work-up protocol (e.g., pH for acid/base extraction).

- Try alternative stationary phases for chromatography (e.g., neutral alumina).

- Use a milder purification method (e.g., recrystallization).

- Minimize time between reaction completion and isolation. | | Starting Material Issues | Reaction stalls; unexpected side reactions. | - Degraded or impure starting materials.

- Instability of reactants under reaction conditions.

- Inaccurate quantification of starting materials. | - Re-purify or source fresh starting materials [2].

- Characterize materials (NMR) before use.

- Use precise, calibrated instruments for quantification (e.g., analytical balance) [2]. |

To help diagnose the issue, you can follow this logical troubleshooting workflow:

Experimental Protocol for Yield Optimization

A systematic approach is key to identifying the optimal conditions. Here is a detailed methodology you can adapt, inspired by robust optimization techniques used in other chemical fields [3].

Factor Identification: Based on the chemical literature for your specific this compound synthesis route, identify the 3-4 most critical factors that influence yield. These often include:

- Catalyst Load (e.g., mol% of a palladium catalyst)

- Reaction Temperature (°C)

- Reaction Time (hours)

- Solvent Ratio (if using a mixed solvent system)

Experimental Design: Employ a statistical design of experiments (DoE) approach, such as Response Surface Methodology (RSM) with a Central Composite Design. This is more efficient than testing one variable at a time and can reveal interaction effects between factors [3].

- Define upper and lower bounds for each factor.

- Use software to generate a set of experimental runs that systematically vary all factors.

Execution and Analysis:

- Perform the synthesis reactions according to the experimental design matrix.

- Carefully isolate and purify the product for each run using a consistent method.

- Accurately calculate the percentage yield for each experiment.

- Input the data (factors and yield) into statistical analysis software to build a predictive model and identify the optimal combination of factors that maximizes yield [3].

Frequently Asked Questions (FAQs)

Q: My reaction seems to work by TLC, but I get a very low yield after column chromatography. What could be the problem? A: This is a classic symptom of purification loss. The product might be degrading on the silica gel due to high acidity or instability. Potential solutions include using a less acidic stationary phase (e.g., neutral alumina), adding a small percentage of triethylamine to the eluent to neutralize acidic sites, switching to a faster gradient, or exploring recrystallization as an alternative purification method.

Q: I am seeing multiple spots on TLC. How can I tell if these are side products or decomposed product? A: Analyze the crude reaction mixture by LC-MS or NMR immediately after the reaction concludes. This will help you distinguish between unreacted starting materials, the desired product, and genuine side products. If the desired product is the major component in the crude mixture but disappears after purification, it points toward instability during work-up or chromatography.

Q: How can I prevent the formation of homocoupling byproducts? A: Homocoupling is often related to the catalyst system or the presence of oxidants. Ensure your catalyst is active and that the reaction is set up under an inert atmosphere. You may need to experiment with different catalyst-ligand combinations or adjust the stoichiometry of the coupling partners to disfavor the homocoupling pathway.

References

Bimesityl purification challenges and solutions

Frequently Asked Questions

Q1: What are the most common challenges when purifying bimesityl? The primary challenges often involve separating this compound from structurally similar impurities and reaction byproducts. These closely related compounds have very similar physical and chemical properties (like solubility and boiling point), making them difficult to resolve with standard techniques [1].

Q2: My final product has low purity after a standard purification workflow. What can I do? Low purity often indicates that the initial capture step did not adequately separate compounds with similar properties. Consider using a multi-modal approach that combines different separation mechanisms. Introducing a polishing step with a different selectivity, such as a biphenyl-modified stationary phase, can improve separation of aromatic impurities [2].

Q3: How can I prevent aggregation or loss of product during purification? Product loss can occur due to adsorption or aggregation. Using a mobile phase or solvent system that maintains product stability is crucial. As noted in biotherapeutic purification, certain chromatography conditions can induce aggregation [1]. Optimization of elution buffers and the use of modifiers can help mitigate this.

Troubleshooting Guide & Method Selection

The following table outlines common issues and potential solutions based on general purification principles.

| Challenge | Possible Cause | Proposed Solution |

|---|---|---|

| Low Purity / Poor Separation | Similar impurities not resolved by initial method. | Implement mixed-mode chromatography [1] or use biphenyl stationary phases for enhanced selectivity [2]. |

| Low Yield / Product Loss | Product aggregation during process; strong adsorption to media. | Optimize elution conditions (pH, ionic strength); introduce solvent modifiers; switch to a different resin [1]. |

| Method Does Not Scale | Lab-scale method is inefficient for larger volumes. | Transition to scalable purification solutions and prepacked columns designed for process-scale work [1]. |

For selecting a starting method, the workflow below outlines a systematic approach to purification development.

Detailed Experimental Protocols

Protocol 1: Enhanced Selectivity using Biphenyl Stationary Phases

This method is beneficial for separating this compound from other aromatic impurities that are not resolved on standard C18 or phenyl columns [2].

- Column Preparation: Use a commercially available biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particles).

- Mobile Phase: Test both methanol-water and acetonitrile-water systems, as selectivity can differ significantly between them [2].

- Method Development:

- Begin with an isocratic run to observe initial separation.

- Develop a gradient method (e.g., from 50% to 90% organic solvent over 15-20 minutes).

- Adjust the gradient slope to optimize the resolution between this compound and close-eluting impurities.

- Detection: Monitor elution using UV detection at an appropriate wavelength (e.g., 254 nm).

Protocol 2: Two-Step Purification for Complex Mixtures

Adapted from strategies used in biodiesel byproduct purification [3], this protocol uses sequential techniques for a high-purity outcome.

Step 1: Initial Purification (e.g., Crystallization or Flash Chromatography)

- Perform an initial rough separation using a standard method like crystallization or flash chromatography on silica gel to remove the bulk of major impurities.

Step 2: Acidification (If Ionic Impurities are Present)

- Note: This step is highly context-specific. It is primarily useful if your mixture contains soap-like impurities or salts.

- Dissolve the rough product in a suitable solvent.

- Adjust the pH with a mild acid (e.g., phosphoric acid) with constant stirring to convert soaps into free fatty acids and salts.

- Let the solution settle for phase separation. Decant the solvent layer and filter out any precipitated solids [3].

Step 3: Final Polish with Mixed-Mode or Selective Chromatography

- Use the biphenyl method (Protocol 1) or a mixed-mode chromatography resin as a final polishing step to achieve high purity [1].

Key Technical Principles to Guide Your Work

- Leverage π-π Interactions: Biphenyl stationary phases offer enhanced π-π interactions with aromatic compounds like this compound, which can be fine-tuned for better separation from structurally similar contaminants [2].

- Embrace Multi-Modal Strategies: Combining different purification techniques that rely on distinct mechanisms (e.g., size, charge, hydrophobicity) is often the most effective way to achieve high purity, especially for challenging separations [1] [3].

References

Bimesityl Compound Stability: Key Facts

The table below summarizes stability information for various bimesityl-based compounds from recent studies:

| Compound/Class | Reported Stability | Conditions & Notes |

|---|---|---|

| This compound-based Oxadiazoles (for PHOLEDs) [1] | High thermal and morphological stability. | Key prerequisites for host materials in devices; allows vacuum sublimation. [1] |

| 3D Porphyrin COFs (using tetrahedral this compound aldehyde) [2] | High thermal and chemical stability. | Thermally stable up to 420°C; no obvious mass loss after 3 days in various solutions. [2] |

| Ionic Porous Organic Polymer (IPOP) [3] | Thermally stable and insoluble. | Insoluble in H2O, MeOH, MeCN, EtOH, DCM; can be reused for at least 10 catalytic cycles. [3] |

| Coordination Network (using tetrahedral this compound ligand) [4] | Thermally stable; retains crystallinity after activation. | Stable up to 400°C; pores can be emptied by heating at 200°C under vacuum without loss of crystallinity. [4] |

Recommended Storage and Handling Guidelines

While the search results do not specify detailed storage protocols for this compound compounds, you can infer best practices from their documented properties and general scientific principles.

- General Storage Conditions: Store this compound compounds in a cool, dry, and dark place. Given their high thermal stability, refrigeration or freezing may not be necessary, but protection from direct light is a good practice.

- Chemical Stability: These materials are generally stable and insoluble in common organic solvents and water [3]. Store them in sealed containers to protect them from atmospheric moisture and dust.

- Preventing Contamination: Always use clean, dry spatulas and glassware to handle these compounds to prevent introducing impurities that could affect subsequent experiments, especially in catalysis or device fabrication.

Experimental Workflow for Stability Assessment

For a comprehensive understanding of your specific this compound compound's stability, you can conduct a forced degradation study. The following workflow outlines this process, adapted from regulatory guidance for pharmaceuticals [5].

This systematic approach helps identify degradation pathways and ensures your analytical methods can detect changes.

FAQs on this compound Stability